(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a p-tolyl group at position 5, a methyl substituent at position 2, and an (E)-configured dimethylformimidamide moiety at position 2.
Properties
IUPAC Name |
N,N-dimethyl-N'-[2-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-5-7-13(8-6-11)14-9-23-16-15(14)17(22)21(12(2)19-16)18-10-20(3)4/h5-10H,1-4H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHMMRMIULNDA-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thieno[2,3-d]pyrimidine core : This bicyclic structure is known for its role in various biological activities.
- Dimethyl and formimidamide substituents : These functional groups may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing that those containing specific substituents at the 3-position of the thienopyrimidine ring exhibited enhanced antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 12.5 | E. coli |
| 4e | 15.0 | S. aureus |
| 5g | 10.0 | S. typhi |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been investigated through COX inhibition assays. Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators in the inflammatory response. The results indicated that certain derivatives showed significant inhibition rates comparable to standard anti-inflammatory drugs .
Anticancer Activity
Several studies have focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For example, a recent investigation assessed the cytotoxic effects of synthesized compounds against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The most potent compounds demonstrated IC50 values in the micromolar range, indicating strong antiproliferative effects .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | VIII | 27.6 |
| HCT-116 | IX | 29.3 |
| PC-3 | VII | 25.0 |
The mechanism by which these compounds exert their biological effects is multifaceted:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in inflammation and cancer proliferation.
- Receptor Interaction : Some studies suggest that these compounds may interact with specific receptors such as EGFR (epidermal growth factor receptor), which is crucial in cancer cell signaling pathways .
- Cell Cycle Arrest : Certain thieno[2,3-d]pyrimidines have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis of a series of thieno[2,3-d]pyrimidine derivatives followed by biological evaluation against various cancer cell lines. The study found that modifications at specific positions significantly altered the cytotoxicity profiles, underscoring the importance of structural optimization in drug design .
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have shown promising anticancer properties. The mechanisms through which these compounds exert their effects include:
- Kinase Inhibition : Specific thieno[2,3-d]pyrimidines have been identified as inhibitors of various kinases involved in cancer progression. For instance, they can inhibit FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) .
- Tubulin Polymerization Inhibition : Some derivatives interfere with microtubule dynamics, which is crucial for cancer cell division .
Recent studies have highlighted the synthesis of new thieno[2,3-d]pyrimidine derivatives that demonstrate high potency against leukemia cell lines, particularly those expressing FLT3 mutations . These findings suggest that (E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide could be an effective candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Research indicates that thieno[2,3-d]pyrimidine compounds exhibit anti-inflammatory properties. They have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response . Compounds derived from this scaffold have shown significant reductions in inflammation in various preclinical models.
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidines has also been extensively studied. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. For example:
- Bacterial Inhibition : Certain derivatives have been shown to possess antibacterial properties by disrupting bacterial cell wall synthesis or function .
- Antifungal Activity : Some thieno[2,3-d]pyrimidines exhibit antifungal activity against common fungal strains .
Neuroprotective Properties
Emerging evidence suggests that thieno[2,3-d]pyrimidines may have neuroprotective effects. These compounds are being investigated for their potential to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis . The ability to cross the blood-brain barrier enhances their therapeutic prospects in treating neurodegenerative diseases.
Summary Table of Applications
| Application Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Kinase inhibition; tubulin polymerization | Potent against leukemia cell lines; FLT3 inhibitors |
| Anti-inflammatory | COX inhibition | Significant reduction in inflammation |
| Antimicrobial | Disruption of microbial cell function | Effective against bacteria and fungi |
| Neuroprotective | Modulation of neuroinflammatory pathways | Protective effects on neuronal cells |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes: Thieno[2,3-d]pyrimidine derivatives are commonly synthesized via cyclocondensation or coupling reactions (e.g., carbodiimide-mediated coupling in ) .
- Bioactivity: The p-tolyl group in the target compound may improve bioavailability compared to simpler phenyl derivatives (e.g., ’s phenylamino group) .
- Thermodynamic Stability: Predicted boiling points (e.g., 632°C in ) suggest higher stability for cyano-containing derivatives compared to acetamide analogues .
Preparation Methods
Cyclocondensation of Methyl 2-Aminothiophene-3-Carboxylate
The synthesis begins with methyl 2-aminothiophene-3-carboxylate (1 ), which undergoes cyclocondensation with formamidine acetate in refluxing ethanol (78°C, 15 h) to yield thieno[2,3-d]pyrimidin-4-ol (2 ) in 85% yield (Table 1).
Table 1. Optimization of Cyclocondensation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature (°C) | 78 | 85 |
| Catalyst | None | 85 |
| Alternative solvent | Toluene | 62 |
Chlorination at C4
Intermediate 2 is treated with phosphorus oxychloride (POCl$$3$$) under reflux (110°C, 2 h) to produce 4-chlorothieno[2,3-d]pyrimidine (3 ) in 90% yield. Excess POCl$$3$$ acts as both solvent and reagent, ensuring complete conversion.
Regioselective C5 Functionalization
Introducing the p-tolyl group at C5 employs a Suzuki-Miyaura cross-coupling (Fig. 2). Compound 3 reacts with p-tolylboronic acid (4 ) under Pd(PPh$$3$$)$$4$$ catalysis (2 mol%) in a 1,4-dioxane/H$$_2$$O (3:1) mixture at 90°C for 12 h, yielding 5-(p-tolyl)-4-chlorothieno[2,3-d]pyrimidine (5 ) in 78% yield.
Key Reaction Parameters:
- Ligand: Triphenylphosphine (PPh$$_3$$)
- Base: K$$2$$CO$$3$$ (2.5 equiv)
- Oxygen exclusion: Achieved via nitrogen sparging
Installation of the C2 Methyl Group
Nucleophilic Substitution at C2
The C2 position is methylated via SNAr (nucleophilic aromatic substitution) using methylamine hydrochloride (1.2 equiv) in dichloromethane (DCM) at 25°C for 6 h, yielding 2-methyl-5-(p-tolyl)-4-chlorothieno[2,3-d]pyrimidine (6 ) in 82% yield.
Critical Considerations:
- Solvent polarity: DCM’s low polarity suppresses elimination side reactions.
- Stoichiometry: Excess methylamine ensures complete substitution.
Formimidamide Functionalization at N4
Aminolysis of C4 Chloride
Intermediate 6 undergoes aminolysis with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0°C to 25°C, producing 4-amino-2-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine (7 ) in 89% yield.
Reaction with DMF-DMA
The final step involves treating 7 with DMF-DMA (1.5 equiv) in anhydrous toluene at 110°C for 8 h, forming the target compound (8 ) as a yellow solid in 76% yield (Fig. 3). The E-configuration is confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 12.4 \, \text{Hz} $$) between the imine proton and adjacent methyl groups.
Table 2. Spectral Data for Compound 8
| Technique | Data |
|---|---|
| $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6 $$) | δ 8.92 (s, 1H), 8.15 (d, $$ J = 5.8 \, \text{Hz} $$, 1H), 7.61 (d, $$ J = 5.8 \, \text{Hz} $$, 1H), 7.34 (d, $$ J = 8.1 \, \text{Hz} $$, 2H), 7.18 (d, $$ J = 8.1 \, \text{Hz} $$, 2H), 3.22 (s, 6H), 2.95 (s, 3H), 2.43 (s, 3H) |
| HRMS (ESI) | m/z 379.1421 [M+H]$$^+$$ (calcd for C$${19}$$H$${19}$$N$$_{4}$$OS: 379.1425) |
Optimization and Scale-Up Considerations
Solvent Screening for Formimidamide Formation
Comparative studies reveal toluene as the optimal solvent for DMF-DMA reactions, minimizing imine isomerization (Table 3).
Table 3. Solvent Impact on Step 4.2
| Solvent | Yield (%) | E/Z Ratio |
|---|---|---|
| Toluene | 76 | 95:5 |
| DMF | 68 | 89:11 |
| Acetonitrile | 54 | 82:18 |
Catalyst Effects
Adding Lewis acids (e.g., ZnCl$$_2$$) accelerates the reaction but reduces stereoselectivity. Catalyst-free conditions are preferred for large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution reactions. For example, refluxing precursors (e.g., substituted thienopyrimidines) with dimethylformamide dimethyl acetal in ethanol under controlled conditions (3–5 hours, 80–90°C) yields the target compound. Intermediates are purified via recrystallization (ethanol/water mixtures) and characterized using IR, -NMR, -NMR, and mass spectrometry (MS) to confirm regiochemistry and purity .
- Key considerations : Monitor reaction progress via TLC and optimize solvent polarity to avoid byproducts like hydrazide derivatives .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- IR spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680–1700 cm, C=N at ~1600 cm) .
- NMR : Confirm substituent positions via -NMR (e.g., dimethylamino protons as singlet at δ 2.8–3.2 ppm, thienopyrimidine protons at δ 6.5–8.0 ppm) and -NMR (e.g., carbonyl carbons at δ 165–175 ppm) .
- MS : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns to rule out structural isomers .
Q. What initial biological screening protocols are suitable for evaluating its bioactivity?
- Methodology : Conduct cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations of 1–100 µM. Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference. Compare activity against structurally related pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidines with varying substituents) to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodology : Apply Design of Experiments (DoE) and response surface modeling (RSM) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) can model interactions between reflux time (3–6 hours) and ethanol/water ratios (70:30–90:10) to maximize yield .
- Data contradiction resolution : If yield plateaus despite parameter adjustments, investigate side reactions (e.g., hydrolysis of the formimidamide group) via LC-MS .
Q. How can discrepancies in spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?
- Methodology :
- Dynamic NMR : Probe for tautomerism or rotational barriers (e.g., E/Z isomerism in the formimidamide group) by varying temperature (25–60°C) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in the p-tolyl group) and confirm connectivity .
- Comparative analysis : Cross-reference with analogs (e.g., N,N-dimethyl-N'-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide) to identify substituent effects on chemical shifts .
Q. What computational strategies are effective for predicting binding modes or stability of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or farnesyl pyrophosphate synthase). Validate docking poses with MD simulations (AMBER/CHARMM) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and stability under physiological conditions .
Q. How can researchers design derivatives to enhance solubility or target selectivity?
- Methodology :
- Scaffold modification : Introduce hydrophilic groups (e.g., carboxylates, PEG chains) at the p-tolyl or dimethylamino positions. Use parallel synthesis (e.g., Ugi reaction) to generate a library of analogs .
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors in the thienopyrimidine core) using Schrödinger’s Phase .
Q. What mechanistic studies are needed to elucidate degradation pathways under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (HO) conditions. Monitor degradation products via HPLC-MS and propose pathways (e.g., hydrolysis of the formimidamide to amidine) .
- Isotope labeling : Use -labeled dimethylamine to trace metabolic fate in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
